![molecular formula C13H22Cl2N2 B3108807 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride CAS No. 168897-23-2](/img/structure/B3108807.png)
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride
Overview
Description
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23 g/mol. This compound features a pyrrolidine ring attached to a propyl chain, which is further connected to an aniline group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the pyrrolidine reacts with 1-bromopropane.
Formation of the Aniline Group: The aniline group is introduced through a coupling reaction with 4-nitroaniline, followed by reduction to form the aniline derivative.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and aniline group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Similar structure but lacks the propyl chain.
4-(Pyrrolidin-1-ylmethyl)aniline: Similar structure but with a methyl group instead of a propyl chain.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of an aniline group.
Uniqueness
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride is unique due to the presence of the propyl chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride, a compound with the CAS number 168897-23-2, has garnered attention in various fields of biomedical research due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antifungal activities, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 251.19 g/mol
The compound features a pyrrolidine ring attached to a propyl chain and an aniline moiety, which may contribute to its biological activity.
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In vitro studies demonstrated that certain pyrrolidine derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, a related study found that pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, suggesting a potent antibacterial effect .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within bacterial and fungal cells. The compound may act by inhibiting key enzymes or disrupting cellular processes essential for microbial survival. For example, pyrrolidine derivatives have been shown to interfere with cell wall synthesis or protein synthesis pathways in bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with some compounds exhibiting complete bactericidal effects within hours .
- Mechanistic Insights : Another research article focused on the mechanism by which pyrrolidine compounds exert their effects on microbial cells. It was found that these compounds could induce oxidative stress in bacteria, leading to cell death .
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylpropyl)aniline;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15;;/h5-8H,1-4,9-11,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHQWQSDLXBWQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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